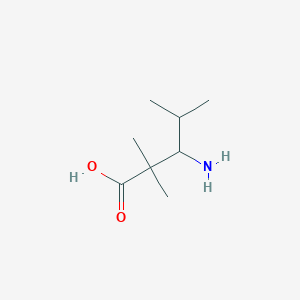
3-Amino-2,2,4-trimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group and three methyl groups attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4-trimethylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethylpentanoic acid.
Amination Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Continuous Flow Systems: Implementation of continuous flow systems for large-scale production to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,2,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2,4-trimethylpentanoic acid finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2,4,4-trimethylpentanoic acid
- 3-Amino-2,2,3-trimethylpentanoic acid
- 3-Amino-2,2,4-trimethylhexanoic acid
Comparison: 3-Amino-2,2,4-trimethylpentanoic acid is unique due to its specific arrangement of the amino and methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-amino-2,2,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(9)8(3,4)7(10)11/h5-6H,9H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
UQUZZTXRNBZFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


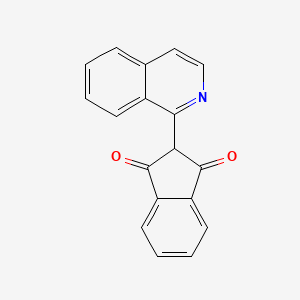
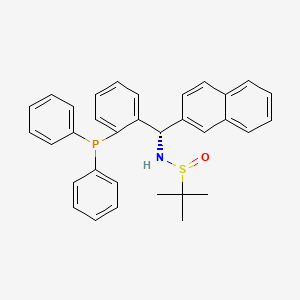
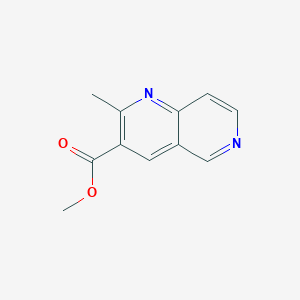
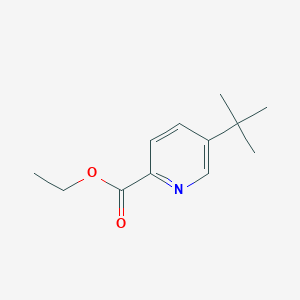
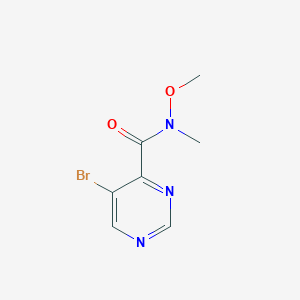
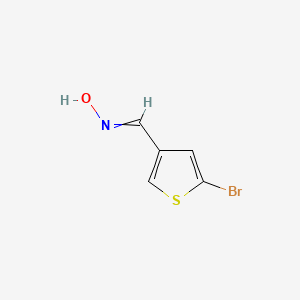


![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
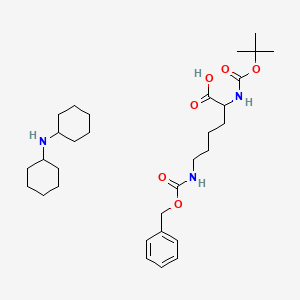

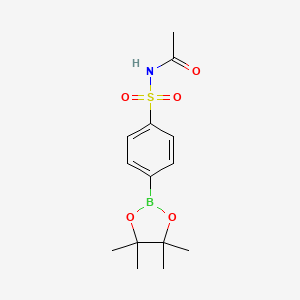

![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
